N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O2/c26-23-11-4-3-10-22(23)25(30)28-14-12-18(13-15-28)17-27-24(29)16-20-8-5-7-19-6-1-2-9-21(19)20/h1-11,18H,12-17H2,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPRGPLAKWDMTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through acylation reactions using 2-fluorobenzoyl chloride and a suitable base, such as triethylamine, to facilitate the reaction.
Attachment of the Naphthylacetamide Moiety: This step involves the reaction of the piperidine intermediate with naphthylacetic acid or its derivatives under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and stringent quality control measures ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Alcohols, reduced amides.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide exhibits diverse biological activities:
Antimicrobial Activity
Research indicates potential antimicrobial properties against various pathogens. For instance, related compounds have shown minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis. This suggests that this compound may possess similar efficacy.
Antitumor Activity
The compound may also demonstrate antitumor effects. Structural modifications in similar compounds have led to enhanced cytotoxicity against various cancer cell lines, including significant growth inhibition in HT29 colon cancer cells. The presence of electron-donating groups in its structure could enhance its antitumor properties.
Antimicrobial Evaluation
In vitro studies on derivatives similar to this compound have demonstrated its ability to inhibit biofilm formation in bacterial cultures, indicating that certain structural features contribute to enhanced antibacterial activity.
Cytotoxicity Assays
Cytotoxic effects were evaluated on Jurkat T cells and HT29 cells, revealing that modifications in the phenyl and naphthalene groups significantly influenced cytotoxicity, suggesting potential therapeutic applications for this compound.
Data Tables
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
Mechanism of Action
The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide involves its binding to specific molecular targets, such as receptors or enzymes. The fluorobenzoyl and naphthylacetamide groups contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to alterations in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Structural and Functional Insights
Piperidine Substitution: The target compound’s 2-fluorobenzoyl group differentiates it from analogs like W-15 (sulfonamide) and Rilapladib (quinoline-thioether). Fluorination often enhances bioavailability and binding affinity compared to non-halogenated analogs .
Acetamide Modifications: The naphthalen-1-yl group in the target compound contrasts with Rilapladib’s biphenyl and quinoline systems. Naphthalene’s extended aromatic system may improve hydrophobic interactions but reduce solubility compared to smaller aryl groups . Compounds like N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide demonstrate that bromine substitution on the phenyl ring enhances antimicrobial activity, suggesting halogenation’s broader role in bioactivity .
Pharmacological Implications: Rilapladib’s nanomolar inhibition of Lp-PLA2 highlights the importance of bulky, planar substituents (e.g., biphenyl) for enzyme inhibition. The target compound’s naphthalene group may offer similar advantages but requires empirical validation . W-15’s opioid-like activity underscores the role of piperidine sulfonamides in CNS targeting, but the target compound’s lack of a sulfonamide group may shift its mechanism toward non-opioid pathways .
Crystallographic and Physicochemical Data
- Crystal Packing : Naphthalene-containing acetamides (e.g., N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide) form hydrogen-bonded dimers (R₂²(10) motifs), which could influence solubility and crystallinity in the target compound .
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring, a fluorobenzoyl group, and a naphthalene moiety, making it an interesting candidate for various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.4 g/mol. The compound's structure includes functional groups that may interact with biological targets, influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁FN₂O₃ |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 1235151-95-7 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may bind to receptors or enzymes involved in various physiological processes, potentially modulating their activity and leading to therapeutic effects.
Anticancer Activity
Studies have shown that compounds structurally related to this compound exhibit significant anticancer properties. For example, similar piperidine derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases or other signaling pathways critical for tumor growth.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential effectiveness against certain bacterial strains. The presence of the fluorobenzoyl moiety might enhance lipophilicity, facilitating membrane penetration and increasing antibacterial efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : A study demonstrated that related compounds inhibited cell growth in various cancer cell lines, with IC50 values indicating potency in the low micromolar range. For instance, one derivative showed an IC50 of 700 nM against a specific cancer type, suggesting that structural modifications can significantly impact biological activity .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds. In one study, treatment with a related piperidine derivative resulted in reduced tumor size and improved survival rates in mice bearing tumors .
- Mechanistic Insights : Research has indicated that these compounds may exert their effects through multiple mechanisms, including modulation of apoptosis pathways and interference with cell cycle progression .
Q & A
Q. What are the key considerations in designing a synthetic route for N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-2-(naphthalen-1-yl)acetamide?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the piperidine core. Key steps include:
- Piperidine Functionalization: Introducing the 2-fluorobenzoyl group via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to activate the carbonyl .
- Methylation and Acetamide Coupling: Reacting the piperidine intermediate with bromomethylnaphthalene under basic conditions (e.g., K₂CO₃ in DMF) to form the methyl bridge, followed by coupling with 2-(naphthalen-1-yl)acetic acid using HATU or EDCI as coupling agents .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to achieve >95% purity. Monitor reaction progress via TLC and HPLC .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm regiochemistry of the piperidine ring, fluorobenzoyl group orientation, and naphthalene substitution patterns. Use deuterated solvents (CDCl₃ or DMSO-d₆) and compare with predicted shifts from computational tools like ACD/Labs .
- Mass Spectrometry (HRMS): High-resolution ESI-MS to verify molecular formula (e.g., C₂₅H₂₄FN₂O₂) and isotopic patterns .
- X-ray Crystallography: For absolute configuration determination. Use SHELX programs (e.g., SHELXL) for refinement, ensuring data resolution <1.0 Å and R-factor <5% .
Q. How can researchers assess the preliminary biological activity of this compound?
Methodological Answer:
- Target-Based Assays: Screen against receptors/enzymes structurally related to its components (e.g., acetylcholinesterase for the acetamide moiety or GPCRs for the piperidine core). Use fluorescence polarization or SPR (surface plasmon resonance) for binding affinity measurements (IC₅₀/Kd) .
- Cell-Based Assays: Test cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer model). Optimize DMSO concentration (<0.1% to avoid solvent interference) .
Advanced Research Questions
Q. How can researchers resolve low yields during the coupling step of the piperidine and naphthalene acetamide moieties?
Methodological Answer:
- Catalyst Optimization: Replace traditional EDCI/HOBt with Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) if steric hindrance is observed. Use Pd(PPh₃)₄ and K₃PO₄ in THF/H₂O .
- Solvent Screening: Test polar aprotic solvents (DMAC, NMP) to improve solubility. Add molecular sieves to scavenge water and prevent hydrolysis .
- Reaction Monitoring: Use in-situ FTIR to track carbonyl stretching (1700–1750 cm⁻¹) and adjust stoichiometry dynamically .
Q. How to analyze conflicting data on the compound’s interaction with biological targets?
Methodological Answer:
- Orthogonal Assays: Validate SPR results with ITC (isothermal titration calorimetry) to distinguish specific binding from non-specific interactions. For enzyme inhibition, compare fluorogenic substrate assays with radioactive tracer methods .
- Molecular Dynamics (MD) Simulations: Model the compound’s binding mode using software like GROMACS. Identify key residues (e.g., piperidine interactions with hydrophobic pockets) and correlate with mutational studies .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- Structural Modifications: Introduce electron-withdrawing groups (e.g., CF₃) on the naphthalene ring to reduce CYP450-mediated oxidation. Replace the methylene bridge with a cyclopropyl group to hinder enzymatic cleavage .
- Prodrug Approach: Mask the acetamide as a tert-butyl carbamate to enhance plasma stability. Use esterase-sensitive linkers for targeted release .
Q. How to address solubility limitations during in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use cyclodextrin (e.g., HP-β-CD) or lipid-based nanoemulsions. For DMSO-free conditions, employ PEG-400/water mixtures (up to 30% w/v) .
- pH Adjustment: Prepare stock solutions in citrate buffer (pH 3.0–4.5) if the compound is ionizable. Confirm stability via UPLC over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
